molecular formula C8H8BrNO B025293 Bromoacetanilide CAS No. 103373-69-9

Bromoacetanilide

Cat. No. B025293
M. Wt: 214.06 g/mol
InChI Key: DCPLOIFDMMEBQZ-UHFFFAOYSA-N
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Description

Bromoacetanilide, also known as N-Acetyl-4-bromoaniline, is an organic compound used as a building block in various organic transformations . It has a molecular weight of 214.06 and a molecular formula of C8H8BrNO .


Synthesis Analysis

Bromoacetanilide is synthesized through a bromination process . The process involves the reaction of acetanilide with bromine in the presence of glacial acetic acid . The reaction is an example of electrophilic aromatic substitution . The amino group of acetanilide is protected by the acetyl group, which allows for the bromination to occur primarily at the para position .


Molecular Structure Analysis

The molecular structure of Bromoacetanilide consists of a benzene ring substituted with a bromine atom and an acetamide group . The presence of these groups contributes to the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The primary chemical reaction involving Bromoacetanilide is its synthesis through the bromination of acetanilide . This reaction is an example of electrophilic aromatic substitution, where the bromine atom is added to the benzene ring of the acetanilide .


Physical And Chemical Properties Analysis

Bromoacetanilide is a white to light beige crystalline solid with a melting point of 168°C . It is soluble in benzene, chloroform, and ethyl acetate, slightly soluble in alcohol and hot water, and insoluble in cold water . It has a relative density of 1.717 .

Scientific Research Applications

Detoxification Mechanism

Bromoacetanilide has been studied in the context of soil microorganisms, particularly in relation to the detoxification mechanisms for metobromuron, a urea herbicide. Soil fungi were found to convert metobromuron to p-bromoacetanilide, suggesting acetylation as a detoxification strategy, preventing the formation of harmful azobenzene compounds (Tweedy, Loeppky, & Ross, 1970).

Chemical Synthesis and Analysis

  • p-Bromoacetanilide has been synthesized using green chemistry principles, demonstrating an environmentally safe route for the preparation of commercially important bromo compounds. This synthesis avoids hazardous substances and utilizes water as a solvent (Pasricha, 2021).
  • It has been included in studies related to the vaporization properties of analgesics, revealing insights into its thermal behavior and vaporization kinetics (Vecchio, Catalani, Rossi, & Tomassetti, 2004).

Pharmaceutical and Chemical Reactions

  • In pharmaceutical research, bromoacetanilide derivatives have been synthesized and evaluated for their antioxidant activity, contributing to the development of new therapeutic compounds (Abdel‐Latif, Keshk, Khalil, Saeed, & Metwally, 2018).
  • The compound has also been used in the synthesis of key intermediates for drugs like Nadifloxacin, a process that also focuses on controlling impurities in the final product (Kumar, Bhashkar, & Bhavsar, 2016).

Analytical Chemistry Applications

Bromoacetanilide has been employed in analytical chemistry for the determination of bromide in various samples, showcasing its utility in sensitive and selective detection methods (Verma, Sanghi, Jain, & Gupta, 1988).

Educational Chemistry

Its synthesis has been used as an educational experiment to introduce green chemistry concepts in undergraduate laboratories. This approach emphasizes safer, more sustainable chemical practices (Biswas & Mukherjee, 2017).

Safety And Hazards

Bromoacetanilide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

While specific future directions for Bromoacetanilide are not mentioned in the retrieved sources, its use as a building block in organic transformations suggests potential applications in the synthesis of new pharmaceuticals and other organic compounds .

properties

IUPAC Name

N-bromo-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLGGSWAIHNLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908348
Record name N-Bromo-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-bromo-N-phenylacetamide

CAS RN

103373-69-9
Record name Bromoacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103373699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Bromo-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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